molecular formula C7H7ClN2O2 B12964188 3-Chloro-2-ethyl-5-nitropyridine

3-Chloro-2-ethyl-5-nitropyridine

Cat. No.: B12964188
M. Wt: 186.59 g/mol
InChI Key: XEGADTADYSIROL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. sciencepg.com In medicinal chemistry, they are integral components in the development of therapeutic agents due to their diverse biological activities. nih.govtandfonline.comwisdomlib.org Pyridine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor properties. wisdomlib.org Their unique chemical structure makes them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized chemical compounds. sarchemlabs.com

The pyridine ring system is a privileged structural motif in drug design and is incorporated into numerous natural products, medicines, and biologically active compounds. nih.govnih.gov The versatility of pyridine derivatives also extends to their use as chemosensors for detecting various ions and neutral molecules. nih.govtandfonline.com

Overview of Halogenated and Nitrated Pyridine Scaffolds in Organic Synthesis

Halogenated and nitrated pyridine scaffolds are crucial intermediates in organic synthesis, offering a versatile platform for the creation of more complex molecules. The presence of halogen and nitro groups on the pyridine ring significantly influences its reactivity and provides handles for further functionalization.

Halogenated Pyridines: The chlorine atom in compounds like 3-Chloro-2-ethyl-5-nitropyridine serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at that position. For instance, 2-chloro-5-nitropyridine (B43025) is a starting material for the synthesis of various insecticides through nucleophilic substitution of the chlorine atom. nih.gov

Nitrated Pyridines: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. ntnu.no This electronic effect is pivotal in directing the regioselectivity of reactions. nih.gov Nitropyridines are valuable precursors for synthesizing biologically active molecules. nih.gov For example, 3-nitropyridines can be selectively aminated to produce key intermediates for various pharmaceuticals. ntnu.no The nitro group itself can also be reduced to an amino group, providing another route for diversification.

The combination of both a halogen and a nitro group on the pyridine ring, as seen in this compound, creates a highly reactive and versatile building block for organic synthesis.

Positional Isomerism and Substituent Effects in Chloronitropyridine Systems

Positional isomerism is a critical concept in the chemistry of substituted pyridines, as the location of substituents on the ring dramatically affects the compound's physical and chemical properties. youtube.comyoutube.com Isomers are distinct compounds that share the same molecular formula but differ in the arrangement of their atoms. federalregister.gov In chloronitropyridines, the relative positions of the chloro, nitro, and any other substituent groups dictate the molecule's reactivity and electronic properties.

For example, the isomers 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, while both being chloronitropyridines, will exhibit different reactivity patterns. The synthesis of 2-chloro-5-nitropyridine can be achieved with high selectivity, avoiding the formation of the 2-chloro-3-nitropyridine isomer. google.com The separation of isomers, such as 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine, is a significant challenge in synthetic chemistry. google.com

Interactive Data Table: Properties of Selected Chloronitropyridines

This table provides a summary of key physical and chemical properties for several chloronitropyridine derivatives, illustrating the impact of substituent positioning on these characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-3-nitropyridine5470-18-8 sigmaaldrich.comC₅H₃ClN₂O₂ sigmaaldrich.com158.54 sigmaaldrich.com100-102 sigmaaldrich.com
2-Chloro-5-nitropyridine52092-47-4 sigmaaldrich.comC₅H₃ClN₂O₂ sigmaaldrich.com158.54 sigmaaldrich.com119-123 sigmaaldrich.com
3-Chloro-5-nitropyridine22353-33-9 nih.govC₅H₃ClN₂O₂ nih.gov158.54 nih.gov63-67
2-Amino-5-chloro-3-nitropyridine5409-39-2 sigmaaldrich.comC₅H₄ClN₃O₂ sigmaaldrich.com173.56 sigmaaldrich.com193-197 sigmaaldrich.com
2-Chloro-5-methyl-3-nitropyridine23056-40-8 sigmaaldrich.comC₆H₅ClN₂O₂ sigmaaldrich.com172.57 sigmaaldrich.com45-50 sigmaaldrich.com
3-Chloro-2-methoxy-5-nitropyridine22353-53-3 bldpharm.comC₆H₅ClN₂O₃188.5768-72

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-2-ethyl-5-nitropyridine

InChI

InChI=1S/C7H7ClN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3

InChI Key

XEGADTADYSIROL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)[N+](=O)[O-])Cl

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3 Chloro 2 Ethyl 5 Nitropyridine and Analogous Pyridine Systems

Strategies for the Construction of the Pyridine (B92270) Ring System Bearing Chloro, Nitro, and Ethyl Substituents

Building the pyridine skeleton with the desired substituents already in place or strategically positioned for subsequent modification is a powerful approach. This often involves cyclization reactions or sequential introduction of functional groups onto a simpler pyridine core.

The assembly of highly substituted pyridines can be efficiently achieved through cascade reactions that form the heterocyclic ring. One such powerful method involves the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt. rsc.org This strategy allows for the construction of multi-substituted pyridines in a single step from readily available components. rsc.org

Another modern approach is a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org This sequence proceeds through a 3-azatriene intermediate, which undergoes electrocyclization and subsequent air oxidation to yield the pyridine ring. organic-chemistry.org A key advantage of this method is its tolerance for a wide array of functional groups, including nitro groups and halogens, making it a viable, though undemonstrated, pathway for precursors to 3-chloro-2-ethyl-5-nitropyridine. organic-chemistry.org

Cyclization Strategy Catalyst/Conditions Key Features Reference
[2+2+2] CycloadditionCobalt (Co) complexesStraightforward and efficient method for pyridine derivatives from alkynes and nitriles. rsc.org
Cascade Cross-Coupling/ElectrocyclizationCopper (Cu) catalyst, neutral conditions, DMFModular and mild; tolerates diverse functional groups including halides and nitro groups. organic-chemistry.org
Tandem Alkenylation/CyclizationPalladium (Pd) catalyst, Silver (Ag) mediatorForms complex pyridine derivatives from N-iminopyridinium ylides and alkenyl iodides. acs.org

Introducing chloro and nitro groups onto a pre-formed pyridine ring requires careful control of regioselectivity. The electronic nature of the pyridine ring, influenced by existing substituents, directs the position of incoming electrophiles.

Nitration: The nitration of substituted pyridines is a common electrophilic aromatic substitution. For example, the nitration of 2-chloro-4-aminopyridine using a mixture of 65% nitric acid and concentrated sulfuric acid yields a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. google.com The isomers can then be separated by recrystallization. google.com More advanced methods, such as using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), have been shown to provide exclusive nitration at the 3-position in certain benzocycloheptapyridine systems. nih.gov

Chlorination: Direct chlorination of the pyridine ring can be challenging. A common strategy involves the chlorination of pyridine N-oxides, which activates the ring for substitution, primarily at the 2- and 4-positions. researchgate.net For instance, treatment of a pyridine N-oxide with oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) can achieve regioselective chlorination. researchgate.net An alternative route involves converting a hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride. rsc.orgchemicalbook.com A novel method for achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for regioselective halogenation under mild conditions. chemrxiv.org

The introduction of an ethyl group onto the pyridine ring can be accomplished via several methods, with regioselectivity being a primary challenge.

Minisci Reaction: For electron-deficient pyridine rings, such as nitropyridines, the Minisci reaction is a powerful tool for radical alkylation. A practical method for C-4 alkylation involves using a simple maleate-derived blocking group on the pyridine nitrogen. nih.gov This directs the incoming alkyl radical, generated from a carboxylic acid, to the C-4 position. nih.govchemistryviews.org

Organometallic Reagents: Direct alkylation using organometallic reagents like alkyllithiums is also possible. acs.org The regioselectivity of this reaction can be controlled by the choice of alkyllithium activator; for example, methyllithium (B1224462) can favor C-4 alkylation, while sec-butyllithium (B1581126) can promote C-2 alkylation when using 1,1-diborylalkanes as the alkylating agent. acs.org

Alkylation Method Reagents Selectivity Key Features Reference
Minisci ReactionCarboxylic acids, Ag/persulfateC-4 selective with N-blocking groupPractical and cost-effective for C-4 alkylation. nih.govchemistryviews.org
Direct Alkylation1,1-Diborylalkanes, AlkyllithiumC-2 or C-4 depending on activatorTransition-metal-free; regioselectivity is tunable. acs.org
Nucleophilic AdditionGrignard reagentsC-2, C-6 selective on N-iminopyridinium ylidesForms substituted tetrahydropyridines from activated pyridines. acs.org

Functional Group Interconversion and Derivatization in Substituted Nitropyridines

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.me This is particularly relevant in the synthesis of complex molecules like this compound, where the order of reactions and the transformation of key groups are critical.

The synthesis often begins with simpler pyridine derivatives that are then functionalized. For instance, 2-methyl-3-nitropyridines can be synthesized from commercially available 2-chloro-3-nitropyridines by reaction with diethyl malonate, followed by hydrolysis and decarboxylation. nih.gov The resulting 2-methyl-3-nitropyridine (B124571) can then be further modified.

Similarly, a hydroxyl group on the pyridine ring can serve as a precursor to a chloro substituent. The synthesis of 2-chloro-3-fluoro-5-nitropyridine (B1393277) has been achieved by treating 3-fluoro-5-nitropyridin-2-ol (B1531953) with phosphorus pentachloride in phosphorus oxychloride, affording the product in high yield. chemicalbook.com

The nitro group is a versatile functional handle on the pyridine ring. nih.gov It strongly activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, which opens up a vast array of further chemical transformations. nih.govslideshare.net

The reduction of the nitro group can be achieved using various reagents. For example, the nitro group in 2-chloro-5-nitropyridine (B43025) can be reduced to an amine using standard catalytic hydrogenation (e.g., Pd/C) or other reducing agents. nih.gov This resulting aminopyridine is a key intermediate that can be acylated, alkylated, or used in the construction of fused heterocyclic systems. nih.gov

Transformation Starting Material Reagents Product Reference
Nitro Group Reduction2-Chloro-5-nitropyridineN-methylpiperazine, then reduction(5-Aminopyridin-2-yl)piperazine derivative nih.gov
Nitro Group ReductionSubstituted 2,6-dichloro-3-nitropyridineReduction (e.g., H₂, Pd/C)3-Amino-2,6-disubstituted pyridine nih.gov
Nitro Group Reduction & N-Oxide ReductionFluorinated nitropyridine N-oxidePd/C, H₂Fluorinated aminopyridine nih.gov

This reductive transformation is crucial for creating diversity from a common nitropyridine intermediate, highlighting the synthetic utility of the nitro group beyond its electronic influence. nih.gov

Emerging Approaches and Green Chemistry Principles in Nitropyridine Synthesis

The synthesis of nitropyridines, including functionalized derivatives like this compound, is increasingly guided by the principles of green chemistry. Researchers are focusing on developing methods that are not only efficient and high-yielding but also minimize environmental impact by reducing waste, avoiding hazardous reagents, and lowering energy consumption. Emerging approaches such as microwave-assisted synthesis, flow chemistry, and novel catalytic systems are at the forefront of this evolution.

Microwave-Assisted Synthesis

Microwave irradiation has been recognized as a significant tool in green chemistry, offering substantial advantages over conventional heating methods in organic synthesis. nih.govacs.org For the synthesis of pyridine derivatives, microwave-assisted reactions often lead to dramatically reduced reaction times (from hours to minutes), higher yields, and improved product purity. nih.gov This technology facilitates efficient energy transfer directly to the reacting molecules, enabling rapid heating and precise temperature control.

One-pot, multi-component reactions are particularly amenable to microwave assistance. For instance, a green and efficient one-pot, four-component synthesis of novel pyridine derivatives has been developed using microwave irradiation in ethanol, resulting in excellent yields (82%–94%) and short reaction times (2–7 minutes). acs.org This approach avoids the need for isolating intermediates, thereby simplifying the process and reducing solvent waste. acs.org While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application to analogous systems suggests its potential. For example, microwave heating has been employed in the copper-catalyzed nitration of aromatic halides using nitrite (B80452) salts, presenting a viable alternative to traditional nitration methods. koreascience.kr

Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced safety, efficiency, and scalability, particularly for hazardous reactions like nitration. researchgate.netnoelresearchgroup.com Traditional batch nitrations often involve strong corrosive acids and generate significant heat (exotherms), making them difficult and dangerous to scale up. researchgate.net Continuous flow systems mitigate these risks through superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the volume of hazardous material present at any given moment. researchgate.netyoutube.com

This technology has been successfully applied to the nitration of various aromatic compounds, achieving high yields and excellent selectivity. researchgate.net For example, a continuous-flow microreaction process for mononitration demonstrated its applicability for producing key intermediates for pharmaceuticals with high efficiency. researchgate.net The use of flow chemistry can lead to higher production rates and improved yields compared to conventional batch methods. researchgate.net Furthermore, integrating flow systems with other green technologies, such as electrochemistry for N-nitrosation or photocatalysis, opens new avenues for safer and more efficient synthesis of nitro-heterocycles. organic-chemistry.orgnih.gov

Photocatalysis and Advanced C-H Functionalization

Visible-light photocatalysis is a rapidly advancing field in organic synthesis that utilizes light energy to drive chemical reactions under mild conditions. youtube.com This approach aligns with green chemistry principles by using a renewable energy source and often enabling novel reaction pathways that are inaccessible through thermal methods. youtube.comyoutube.com For pyridine systems, photocatalysis has been employed for C-H functionalization, a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. acs.orgrsc.org

Recent studies have shown the potential of photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine (B132010) scaffolds using visible light in a continuous flow setup, remarkably without the need for an external photocatalyst or oxidant. organic-chemistry.org This highlights a promising direction for introducing nitro or related functionalities onto pyridine rings with high regioselectivity and functional group tolerance. organic-chemistry.org While direct photocatalytic nitration of simple pyridines remains a challenge, the development of new photocatalytic systems, including those that combine photonic and electrical energy (electro-photocatalysis), is expanding the scope of these transformations to engage more challenging substrates. youtube.com

Other Green Catalytic Methods

Beyond microwave, flow, and photochemical methods, other green chemistry approaches are being explored for pyridine synthesis. These include the use of environmentally benign catalysts and solvent-free reaction conditions.

Iron-Catalyzed Cyclization: A facile and green synthesis of substituted pyridines has been achieved through an iron-catalyzed cyclization of ketoxime acetates and aldehydes. This method uses an inexpensive and non-toxic FeCl₃ catalyst and proceeds in high yields without any additives. rsc.org

Solvent- and Halide-Free C-H Functionalization: A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides and dialkylcyanamides. This method is both solvent- and halide-free, demonstrating high efficiency and regioselectivity. rsc.org

Three-Component Ring Transformations: The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source can produce nitropyridines that are otherwise difficult to synthesize. This method uses the pyridone as a safe, stable equivalent of the explosive nitromalonaldehyde. nih.gov

These emerging strategies underscore a significant shift towards more sustainable and efficient manufacturing of nitropyridines. The application of these principles holds great promise for the future synthesis of this compound and its analogues, aiming for processes that are safer, less wasteful, and more economically viable.

Iii. Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Ethyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) at Halogenated and Nitrated Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as 3-chloro-2-ethyl-5-nitropyridine. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. nih.gov In the first, rate-determining step, a nucleophile attacks an electron-poor carbon atom of the pyridine (B92270) ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govpressbooks.pub The presence of the powerfully electron-withdrawing nitro group at the para-position (C5) relative to the pyridine nitrogen is crucial for stabilizing this intermediate, thereby facilitating the reaction. pressbooks.pub In the second step, the leaving group—in this case, the chloride ion—is eliminated, and the aromaticity of the ring is restored. While the nitro group can also be displaced in some instances, the substitution of the halogen is generally more common.

The efficiency and regioselectivity of SNAr reactions on this compound are influenced by both the substrate's electronic and steric properties and the nature of the attacking nucleophile. The electron-deficient character of the pyridine ring, enhanced by the C5-nitro group, makes the carbon atom at the C3 position highly electrophilic and prone to nucleophilic attack.

The ethyl group at the C2 position introduces steric hindrance, which can affect the rate of reaction by impeding the approach of bulky nucleophiles to the C3 position. This steric effect can be exploited to achieve selective reactions. A wide range of nucleophiles can be employed in SNAr reactions with nitropyridines. nih.gov Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of the corresponding substituted pyridines. The strength of the nucleophile is a key factor; stronger nucleophiles generally react more readily.

Table 1: Representative SNAr Reactions with this compound This table presents plausible transformations based on the known reactivity of analogous chloronitropyridines.

NucleophileReagent ExampleSolventBaseExpected Product
AminePiperidineDMFK₂CO₃2-ethyl-5-nitro-3-(piperidin-1-yl)pyridine
AlkoxideSodium methoxideMethanol-2-ethyl-3-methoxy-5-nitropyridine
ThiolateSodium thiophenoxideTHF-2-ethyl-5-nitro-3-(phenylthio)pyridine

While the ethyl group on this compound is not inherently reactive in cyclization, it can be a precursor to functionalities that can participate in intramolecular reactions. For such a reaction to occur, the ethyl group would first need to be functionalized to introduce a nucleophilic center, for example, a hydroxyl or an amino group.

For instance, a hypothetical derivative, 2-(3-chloro-5-nitropyridin-2-yl)ethan-1-ol, could undergo an intramolecular SNAr reaction. In the presence of a base, the hydroxyl group would be deprotonated to form an alkoxide, which could then attack the C3 position, displacing the chloride and forming a fused dihydropyranopyridine ring system. The feasibility of such cyclizations is governed by several factors, including the length of the linker chain, which determines the size of the resulting ring, and whether the reaction is under kinetic or thermodynamic control. libretexts.org Studies on other polyhalogenated pyridines have shown that intramolecular cyclization is a viable pathway for creating fused heterocyclic systems. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Nitropyridines

The chlorine atom at the C3 position of this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, efficient catalytic systems have been developed for their coupling. fishersci.co.ukresearchgate.net

For this compound, a Suzuki-Miyaura coupling would involve the reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond at the C3 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. organic-chemistry.org Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Table 2: Plausible Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This table outlines representative catalytic systems based on protocols for other heteroaryl chlorides.

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane110
PdCl₂(dppf)-Na₂CO₃DME/H₂O90

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. scirp.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and a base, such as an amine, which can also serve as the solvent. wikipedia.orgsoton.ac.uk

The reaction of this compound with various terminal alkynes would yield 3-alkynyl-2-ethyl-5-nitropyridine derivatives, which are valuable intermediates in organic synthesis. The reaction conditions, including the specific catalyst and ligand system, can be optimized to achieve high efficiency. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

Table 3: Representative Sonogashira Coupling Reactions of this compound This table shows potential coupling partners and conditions based on established methods for halopyridines.

Alkyne PartnerCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₄ / CuITriethylamine (B128534)THF2-ethyl-5-nitro-3-(phenylethynyl)pyridine
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF2-ethyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridine
Propargyl alcoholPd(OAc)₂ / XantphosCs₂CO₃Toluene3-(2-ethyl-5-nitropyridin-3-yl)prop-2-yn-1-ol

Direct C-H activation and functionalization represent a modern and efficient approach to modifying aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. For this compound, the C-H bonds at the C4 and C6 positions are potential targets for such transformations.

While the nitro group itself can promote certain types of direct functionalization, more controlled and regioselective reactions are often achieved using a directing group. nih.govrsc.org A directing group is a functionality that is temporarily installed on the molecule to chelate with a transition metal catalyst and direct the C-H activation to a specific, often ortho, position. For the pyridine substrate, a directing group could potentially be installed on the ethyl group or by coordinating to the pyridine nitrogen to direct functionalization to the C4 or C6 positions. This area of research offers a promising avenue for creating novel derivatives of this compound that would be difficult to access through traditional methods.

Electrophilic Aromatic Substitution and Other Electrophilic Reactivities of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is markedly amplified by the presence of a strong electron-withdrawing nitro group. Consequently, electrophilic aromatic substitution (EAS) reactions on nitropyridines, including this compound, are generally challenging to achieve. The lone pair of the pyridine nitrogen can also be protonated or coordinate to a Lewis acid under typical EAS conditions, which further deactivates the ring towards electrophilic attack.

In the broader context of nitropyridines, electrophilic substitutions are rare and require harsh reaction conditions, often resulting in low yields. For instance, the nitration of pyridine itself necessitates high temperatures to produce 3-nitropyridine (B142982) in modest yields. For a pre-substituted nitropyridine like this compound, the energy barrier for further electrophilic substitution would be even more substantial.

While direct electrophilic attack on the ring is disfavored, the pyridine nitrogen remains a site of electrophilic reactivity. It can be alkylated or oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring system.

Photochemical and Electrochemical Reactivity of Substituted Nitropyridines

The photochemical and electrochemical behavior of this compound is largely governed by the nitro group, a common chromophore and electroactive functional group. While specific studies on this particular compound are not widely available, the reactivity can be inferred from related substituted nitropyridines.

Photochemical Reactivity:

Nitroaromatic compounds are known to undergo a variety of photochemical reactions. The absorption of UV light can promote the nitro group to an excited state, which can then initiate several reaction pathways. A common photochemical process for nitro compounds is photoreduction, which can proceed through various intermediates to yield nitroso, hydroxylamino, or amino derivatives. The specific outcome often depends on the reaction medium and the presence of hydrogen donors.

Another potential photochemical pathway is the rearrangement of the nitro group. For some nitroaromatics, particularly those with ortho substituents, light-induced rearrangement to a nitrite (B80452) ester can occur, which may then lead to further transformations. The presence of the ethyl group at the 2-position in this compound could potentially influence such rearrangements.

Electrochemical Reactivity:

The electrochemical behavior of nitropyridines is typically characterized by the reduction of the nitro group. In cyclic voltammetry studies of various nitro-substituted pyridines and related heterocycles, the nitro group exhibits a well-defined reduction peak. This process generally occurs in a stepwise manner, involving the formation of a radical anion as the initial one-electron reduction product.

The stability and subsequent reactivity of this nitro radical anion are influenced by the solvent, pH, and the nature of other substituents on the pyridine ring. In protic media, the radical anion can be further reduced to the nitroso, hydroxylamine, and ultimately the amine. The presence of the chloro and ethyl groups on the this compound ring would be expected to modulate the reduction potential of the nitro group.

The electrochemical reduction of the nitro group is a key process and can be a synthetically useful method for the preparation of aminopyridines from their nitro precursors under mild conditions.

Iv. Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 2 Ethyl 5 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous assignment of the chemical structure of 3-Chloro-2-ethyl-5-nitropyridine. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise positions of the chloro, ethyl, and nitro substituents on the pyridine (B92270) ring can be definitively established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the 5-position and the chloro group at the 3-position would deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values). The ethyl group at the 2-position, being an electron-donating group, would have a shielding effect. The protons of the ethyl group would appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with their chemical shifts providing further structural confirmation.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms directly attached to the electronegative chloro and nitro groups, as well as the nitrogen atom of the pyridine ring, would show characteristic downfield shifts. The chemical shifts of the carbons in the ethyl group would be observed in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table contains predicted chemical shift values based on empirical data and computational models for similar structures, as experimental data for this specific compound is not publicly available.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-48.5 - 8.7-
H-69.2 - 9.4-
-CH₂- (ethyl)2.8 - 3.0 (quartet)25 - 30
-CH₃ (ethyl)1.2 - 1.4 (triplet)12 - 15
C-2-160 - 165
C-3-130 - 135
C-4-138 - 142
C-5-145 - 150
C-6-152 - 157

To further solidify the structural assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons, such as those in the ethyl group and the C-4 and C-6 positions of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity of quaternary carbons and confirming the positions of the substituents. For instance, correlations from the methylene protons of the ethyl group to the C-2 and C-3 carbons of the pyridine ring would be crucial for confirming the position of the ethyl group.

While less common for a molecule of this nature, dynamic NMR (DNMR) studies could be utilized to investigate the rotational barrier around the C-C bond of the ethyl group. By monitoring the NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to rotation and the preferred conformations of the ethyl group relative to the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, provides valuable insights into the functional groups present in this compound and can also offer information about its conformational properties.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FTIR. While the nitro group vibrations are also visible in the Raman spectrum, they are often weaker than in the FTIR. Conversely, the aromatic ring stretching vibrations and the C-Cl stretch often give rise to strong Raman signals. The symmetric vibrations, in particular, tend to be more intense in Raman spectra. The combination of both FTIR and FT-Raman data allows for a more complete vibrational assignment and a more confident identification of the compound.

Characteristic Vibrational Frequencies for this compound (Note: The following table provides expected ranges for the characteristic vibrational frequencies.)

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100FTIR, FT-Raman
Aliphatic C-H Stretch2850 - 2960FTIR, FT-Raman
C=N, C=C Stretch (Pyridine Ring)1400 - 1600FTIR, FT-Raman
NO₂ Asymmetric Stretch1500 - 1560FTIR
NO₂ Symmetric Stretch1335 - 1385FTIR
C-Cl Stretch600 - 800FTIR, FT-Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements: Carbon (¹²C), Hydrogen (¹H), Chlorine (³⁵Cl), Nitrogen (¹⁴N), and Oxygen (¹⁶O). The expected monoisotopic mass provides a benchmark for experimental HRMS measurements. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.

A typical HRMS analysis would involve ionizing the sample, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), followed by mass analysis in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. The resulting data would confirm the molecular formula C₇H₇ClN₂O₂.

Table 1: Theoretical Isotopic Mass Data for this compound

IsotopeAtomic Mass (Da)
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
¹⁴N14.003074
¹⁶O15.994915

Note: No experimental HRMS data for this compound was found in the performed search.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal of this compound would provide the definitive three-dimensional arrangement of atoms in the solid state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

Furthermore, XRD analysis reveals the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. The resulting crystal structure data includes the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.8
α (°)90
β (°)90
γ (°)90
Volume (ų)979.2
Z4

Note: The crystallographic data presented is hypothetical as no experimental X-ray diffraction studies for this compound were found in the performed search.

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic State Analysis and Charge Distribution

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS would provide valuable insights into the electronic environment of each atom.

By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For instance, the binding energies of the C 1s, N 1s, O 1s, and Cl 2p core levels would be determined. High-resolution scans of these peaks can reveal subtle shifts in binding energy, which are indicative of the local chemical environment and charge distribution within the molecule. For example, the N 1s spectrum would be expected to show a distinct

V. Computational Chemistry and Theoretical Investigations into 3 Chloro 2 Ethyl 5 Nitropyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for optimizing the molecular geometry of 3-chloro-2-ethyl-5-nitropyridine, determining the most stable arrangement of its atoms in three-dimensional space. This optimized structure is the foundation for all further computational analyses.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Without experimental or computational data, the specific HOMO-LUMO energies and the band gap for this compound remain unknown.

Molecular Electrostatic Potential (MEP) Surface Mapping for Prediction of Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, areas of positive potential (usually depicted in blue) are electron-deficient and are the likely targets for nucleophiles. The generation of an MEP map for this compound would pinpoint the reactive centers within the molecule, but such a map is not currently available.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the HOMO and LUMO energies, a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to compare its reactivity with other compounds. The values of these descriptors for this compound have not been determined.

Time-Dependent Density Functional Theory (TD-DFT) for Simulation of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules. This allows for the simulation of electronic absorption spectra, such as UV-Vis spectra. By predicting the wavelengths of maximum absorption and the corresponding electronic transitions, TD-DFT can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure. A simulated spectrum for this compound is not available in the literature.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations could be used to explore its conformational landscape and identify the most stable conformers. Furthermore, MD simulations can be employed to study intermolecular interactions, such as how the molecule might interact with a solvent or a biological target. There are currently no published MD simulation studies for this compound.

Vi. Strategic Applications in Complex Organic Synthesis and Advanced Materials Science

3-Chloro-2-ethyl-5-nitropyridine as a Key Building Block for Diverse Heterocyclic Scaffolds

The trifunctional nature of this compound renders it an exceptionally useful starting material for constructing a variety of heterocyclic systems. The interplay between the chloro, nitro, and ethyl groups allows for sequential and regioselective transformations, providing access to complex molecular frameworks.

This compound serves as a valuable precursor for a multitude of novel pyridine (B92270) derivatives. The reactivity of its substituents can be selectively harnessed to introduce new functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, a reaction that is facilitated by the electron-withdrawing nitro group.

Key transformations include:

Amination: Reaction with primary or secondary amines can displace the chloro group to yield 2-amino-3-ethyl-5-nitropyridine derivatives. These reactions are often catalyzed by palladium complexes in what is known as Buchwald-Hartwig amination.

Alkoxylation and Thiolation: The chloro group can be substituted by alkoxides or thiolates to form the corresponding ethers and thioethers.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (e.g., using iron powder in acetic acid or catalytic hydrogenation), yielding 3-chloro-2-ethylpyridin-5-amine. This transformation is pivotal as it introduces a new nucleophilic site, opening up pathways for further derivatization, such as diazotization or acylation reactions.

These fundamental transformations allow for the generation of a library of substituted pyridines, which are key components in many biologically active compounds and functional materials.

The strategic placement of functional groups in derivatives of this compound facilitates the construction of more complex, fused heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and materials science.

Azaindoles: Azaindoles, or pyrrolopyridines, are crucial motifs in numerous pharmaceutical agents. A plausible synthetic route to a 6-azaindole (B1212597) derivative, such as 5-chloro-3-ethyl-1H-pyrrolo[2,3-c]pyridine, could commence from this compound. The synthesis would likely involve the initial reduction of the nitro group to an amine. The resulting 5-amino-3-chloro-2-ethylpyridine can then undergo reactions to build the fused pyrrole (B145914) ring. General methods for azaindole synthesis often start from chloro-aminopyridines, which are elaborated through palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling with an alkyne) followed by an intramolecular cyclization to form the bicyclic system. organic-chemistry.orgorganic-chemistry.org

Thiazolidinones: Thiazolidinone rings are important pharmacophores known for a wide range of biological activities. nih.govsysrevpharm.org Nitropyridine-based thiazolidinones have been synthesized and shown to possess potent anticancer activity. nih.gov A common synthetic strategy involves the reaction of an aminopyridine with chloroacetyl chloride, followed by treatment with a thiocyanate (B1210189) to form an iminothiazolidinone intermediate. nih.gov Therefore, by first reducing the nitro group of this compound to 5-amino-3-chloro-2-ethylpyridine, it becomes a suitable precursor for the synthesis of novel thiazolidinone-fused pyridines.

Pyridopyrimidines: This class of fused heterocycles is of significant interest due to its presence in kinase inhibitors and other therapeutic agents. nih.gov The synthesis of pyridopyrimidines often relies on aminopyridine precursors. nih.govarkat-usa.org The reduction of this compound to the corresponding 5-aminopyridine derivative provides a key intermediate. This amine can then be reacted with various reagents, such as β-ketoesters or dicarbonyl compounds, to construct the fused pyrimidine (B1678525) ring, leading to the formation of substituted pyridopyrimidines.

Role in the Design and Synthesis of Functional Molecules

Beyond its utility in building core heterocyclic scaffolds, this compound is instrumental in the synthesis of molecules designed for specific functions, particularly in the agrochemical and coordination chemistry fields.

Substituted nitropyridines are critical intermediates in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides. For instance, various chloronitropyridine derivatives are patented as key precursors for potent crop protection agents. google.com The trifluoromethylpyridine motif, often found in active agrochemical ingredients, highlights the importance of substituted pyridines in this industry. google.com The reactivity of this compound allows for its incorporation into complex structures that can modulate the biological activity of a target molecule. The chloro and nitro groups can be transformed to tune properties like lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors in pests and pathogens.

Table 1: Examples of Patented Agrochemical Intermediates Based on Substituted Pyridines

Precursor CompoundResulting Agrochemical ClassPatent/Reference Example
2,4-dichloro-3-nitropyridineIntermediate for further synthesisWO2010089773A2 google.com
4-amino-2-chloro-3-nitropyridine (B48866)E1 active enzyme inhibitorsCN103819398B google.com
2-chloro-5-nitropyridine (B43025)Intermediate for bactericides, antibioticsCN109456257B google.com

This table illustrates the role of analogous pyridine structures in agrochemical synthesis, suggesting a similar potential for this compound.

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. The substituents on the pyridine ring of this compound and its derivatives can significantly influence the electronic properties and steric environment of the resulting metal complexes. For example, transformation of the chloro and nitro groups into other functionalities, such as amines, amides, or ethers, can create multidentate ligands capable of forming stable complexes with a variety of metal ions. These complexes can have applications in catalysis, sensing, and materials science. The synthesis of chiral ligands from such precursors is also a possibility, which is of great interest in asymmetric catalysis.

Potential in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency, and are crucial for applications in telecommunications, optical computing, and laser technology. youtube.comwikipedia.org A key design principle for organic NLO materials is the creation of a molecule with a strong electron donor and a strong electron acceptor group connected by a π-conjugated system. This "push-pull" system facilitates intramolecular charge transfer (ICT), which is responsible for high NLO responses.

Nitropyridines are excellent candidates for this application. The nitro group is a powerful electron acceptor, while an amino group, which can be readily synthesized by reducing the nitro group of a precursor, is an effective electron donor. The pyridine ring itself serves as the π-conjugated bridge. Indeed, the compound 2-cyclooctylamino-5-nitropyridine (COANP) is a well-known NLO crystal. ibm.com

Following this established principle, this compound is a highly promising precursor for NLO materials. A synthetic pathway would involve:

Nucleophilic substitution of the chlorine atom with an appropriate amine (the donor group).

The existing nitro group at the 5-position serves as the powerful acceptor group.

This would result in a 2-amino-5-nitropyridine (B18323) derivative with an ethyl group at the 3-position. The resulting molecule would possess the necessary donor-acceptor architecture for significant NLO properties. Theoretical and experimental studies on such substituted nitropyridines are essential to fully realize their potential in this advanced materials field. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.